1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride
Overview
Description
1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride is a useful research compound. Its molecular formula is C10H15ClFNO and its molecular weight is 219.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
Fluorobenzenes, including derivatives similar to "1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride," are increasingly recognized for their utility in organometallic chemistry and catalysis. The presence of fluorine atoms influences the electronic properties of these molecules, making them useful as solvents or ligands in transition-metal-based reactions. Their applications extend to facilitating weak coordination with metal centers, enabling their use in various catalytic processes and organic synthesis strategies (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Complex Molecules
The strategic inclusion of fluorine atoms in benzene rings, akin to the structure of "this compound," plays a crucial role in the synthesis of complex molecules. These compounds serve as precursors or intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and materials science precursors. For instance, the modification of fluorobenzenes through cross-coupling reactions allows for the construction of structurally diverse and complex organic frameworks, demonstrating the versatility of fluorinated aromatic compounds in synthetic organic chemistry (Manabe & Ishikawa, 2008).
Reaction Mechanisms and Analytical Chemistry
Studies on compounds structurally related to "this compound" also shed light on various reaction mechanisms, including hydroxylation and halogenation processes. These investigations provide insights into the reactivity of fluorinated compounds and their interactions with different chemical reagents. Such knowledge is invaluable in the field of analytical chemistry, where fluorinated compounds are often used as reagents or probes for the detection and quantification of other substances. Understanding the reaction mechanisms of these compounds enables the development of more sensitive and selective analytical methods (Eberhardt, 1977).
Properties
IUPAC Name |
1-(2-fluorophenoxy)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-2-8(12)7-13-10-6-4-3-5-9(10)11;/h3-6,8H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIQYZATLIKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-13-2 | |
Record name | 2-Butanamine, 1-(2-fluorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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